2-(Pyridin-4-yl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)oxazolidine: is a heterocyclic compound that contains both a pyridine ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)oxazolidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in the presence of a solvent like acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as cerium(III).
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxazolidine involves its interaction with specific molecular targets. For instance, when used as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)oxazolidine
- 2-(Pyridin-3-yl)oxazolidine
- 2-(Pyridin-4-yl)oxazole
Comparison:
- 2-(Pyridin-4-yl)oxazolidine vs. 2-(Pyridin-2-yl)oxazolidine : The position of the pyridine ring affects the compound’s reactivity and binding properties. The 4-position pyridine derivative may exhibit different electronic properties compared to the 2-position derivative .
- This compound vs2-(Pyridin-3-yl)oxazolidine : Similar to the 2-position derivative, the 3-position pyridine derivative may have different steric and electronic effects, influencing its chemical behavior .
- This compound vs2-(Pyridin-4-yl)oxazole : The oxazolidine ring in the former provides different chemical properties compared to the oxazole ring in the latter, affecting their respective applications and reactivity .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |
InChI Key |
AUWQHIJVZVQJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.